molecular formula C13H10Cl2N4 B366302 N-(1H-benzotriazol-1-ylmethyl)-3,4-dichloroaniline CAS No. 313518-19-3

N-(1H-benzotriazol-1-ylmethyl)-3,4-dichloroaniline

Cat. No. B366302
M. Wt: 293.15g/mol
InChI Key: ZDTOZTJDKRBYLO-UHFFFAOYSA-N
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Description

N-(1H-Benzotriazol-1-ylmethyl)benzamide is a compound that has been used in various chemical reactions . It has an empirical formula of C14H12N4O and a molecular weight of 252.27 .


Synthesis Analysis

Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .


Molecular Structure Analysis

The solid-state structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, a similar compound, shows that this Mannich base crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones .


Chemical Reactions Analysis

N-(1H-Benzotriazol-1-ylmethyl)benzamide has been used as a reactant for amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

N-(1H-Benzotriazol-1-ylmethyl)benzamide has a melting point of 168-172 °C (lit.) .

Scientific Research Applications

Synthesis and Environmental Applications

N-(1H-benzotriazol-1-ylmethyl)-3,4-dichloroaniline and its derivatives are used in the synthesis of materials with specific applications in environmental protection and corrosion inhibition. For instance, benzotriazole derivatives, including compounds structurally related to N-(1H-benzotriazol-1-ylmethyl)-3,4-dichloroaniline, are recognized for their efficiency in inhibiting the corrosion of metals such as copper, which is crucial for extending the life span of metal components in various environments (Kuznetsov, 2020). These inhibitors play a significant role in protecting metals from corrosive atmospheres by forming protective layers on the metal surface, which can be particularly relevant in industrial settings where corrosion resistance is crucial.

Applications in Organic Synthesis

In the realm of organic chemistry, compounds within the benzotriazole family, like N-(1H-benzotriazol-1-ylmethyl)-3,4-dichloroaniline, find applications as intermediates in the synthesis of various complex molecules. For example, benzotriazole-stabilized carbanions are utilized in Michael additions, highlighting the versatility of benzotriazole derivatives in synthetic organic chemistry to create a wide range of chemical entities with potential applications in material science and pharmaceuticals (Katritzky & Qi, 1998).

Medicinal Chemistry and Pharmaceutical Applications

Although the direct application of N-(1H-benzotriazol-1-ylmethyl)-3,4-dichloroaniline in medicinal chemistry was not found in the literature provided, related benzotriazole and benzothiazole derivatives are significantly represented in pharmaceutical research. These compounds are studied for their therapeutic potentials, such as anticancer, antimicrobial, and anti-inflammatory activities. This indicates a broad interest in benzotriazole and benzothiazole scaffolds within the drug discovery and development community, suggesting potential areas of research for N-(1H-benzotriazol-1-ylmethyl)-3,4-dichloroaniline derivatives (Ahmed et al., 2012).

Future Directions

Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . They have also exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These areas could be potential future directions for research and development involving benzotriazole derivatives.

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4/c14-10-6-5-9(7-11(10)15)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTOZTJDKRBYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline

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